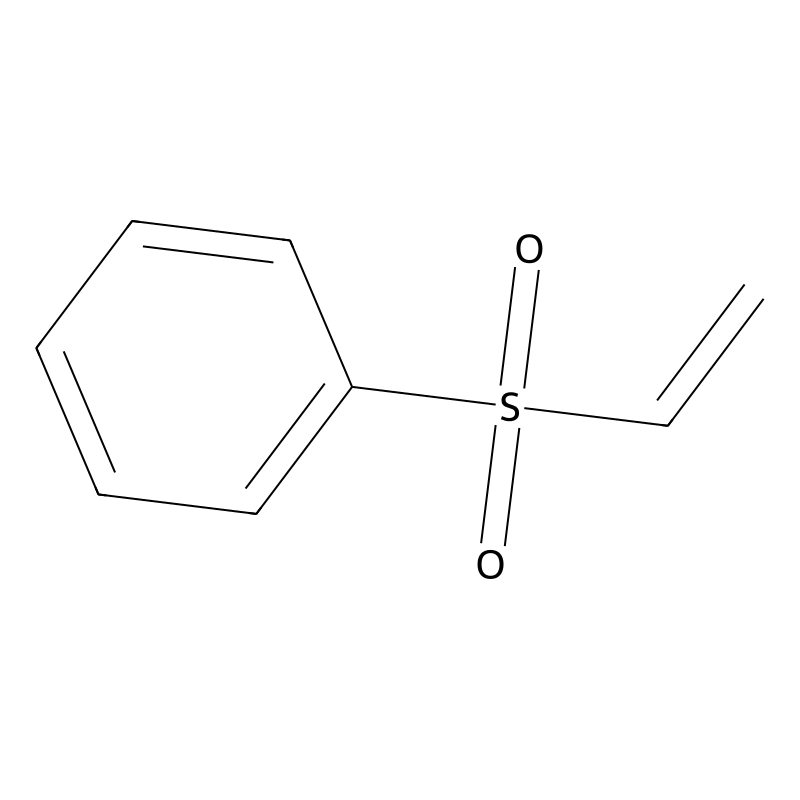

Phenyl vinyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

PVS serves as a valuable reagent in various cycloaddition reactions, enabling the formation of complex organic molecules. These reactions involve the coupling of two or more unsaturated molecules to form a cyclic structure. PVS readily participates in these reactions due to its specific chemical structure, allowing researchers to synthesize:

- Cyclopropanes: These three-membered ring structures are crucial building blocks in numerous organic molecules, including pharmaceuticals and natural products. Studies have shown PVS can effectively participate in 1,3-dipolar cycloadditions: to form cyclopropanes.

- Cyclohexenes: These six-membered ring structures are common in various organic compounds, including fragrances, pharmaceuticals, and natural products. PVS can participate in Diels-Alder reactions: to generate cyclohexenes.

- Cyclooctadienes: These eight-membered ring structures are less common but find application in areas like organic materials and synthetic polymers. PVS has been utilized in tandem cycloaddition reactions: to access cyclooctadienes.

Battery Development

- Forming a stable Solid Electrolyte Interphase (SEI) layer: The SEI layer forms on the electrode surface during battery operation and plays a crucial role in preventing electrolyte decomposition and improving battery performance. PVS is believed to promote the formation of a stable SEI layer, hindering further electrolyte breakdown and enhancing cycle stability.

- Possessing a higher reduction potential than electrolyte components: This property allows PVS to preferentially decompose at the electrode surface during battery operation, protecting the electrolyte from degradation and contributing to improved battery life.

Drug Discovery

Researchers are investigating PVS as a potential scaffold for developing novel drugs targeting specific diseases. This involves modifying the PVS structure to create compounds with specific biological activities. Recent studies have explored PVS derivatives as:

- NLRP3 inflammasome inhibitors: The NLRP3 inflammasome is a protein complex involved in the inflammatory response. Excessive activation of this complex is implicated in various inflammatory diseases. Studies have shown PVS-based compounds can inhibit the NLRP3 inflammasome, potentially offering therapeutic benefits for inflammatory conditions.

- Antimalarial agents: Malaria is a parasitic disease affecting millions globally. Researchers have synthesized PVS-artemisinin hybrids, demonstrating potential in vitro antimalarial activity. These findings suggest PVS might serve as a starting point for developing novel antimalarial drugs.

Phenyl vinyl sulfone is an organic compound characterized by the molecular formula CHOS and a molecular weight of 168.21 g/mol. It appears as a white to off-white solid with a melting point ranging from 67 to 69 °C and is soluble in most common organic solvents. The compound is stable under normal conditions but is incompatible with strong oxidizing agents . Its structure features a vinyl sulfone group attached to a phenyl ring, making it an important building block in organic synthesis.

Phenyl vinyl sulfone exhibits unique reactivity due to its dienophilic properties, participating in various cycloaddition reactions. It can react with alkyl radicals, leading to the formation of 2-alkylethyl phenyl sulfone in the presence of hydrogen donors . Additionally, it can undergo oxidative desulfonylation, resulting in ketone formation when treated with molybdenum peroxide at low temperatures . The compound also serves as a reagent in cycloaddition reactions to produce cyclopropanes, cyclohexenes, and cyclooctadienes .

Phenyl vinyl sulfone has demonstrated significant biological activity, particularly as a synthetic inhibitor of cysteine proteases. It exhibits antihelminthic and antiprotozoal properties, making it a candidate for therapeutic applications against parasitic infections. Furthermore, it inhibits transpeptidase SrtA, which is crucial for cell wall protein anchoring and virulence in Staphylococcus aureus, highlighting its potential in combating bacterial infections .

The synthesis of phenyl vinyl sulfone can be achieved through various methods. One notable approach involves the reaction of sodium sulfinates with phenylpropiolic acids, mediated by phosphoric acid . Another method includes an economical one-pot iodosulfonation-dehydroiodination reaction using molecular iodine . Detailed procedures for these syntheses can be found in organic synthesis literature .

Phenyl vinyl sulfone has diverse applications across several fields:

- Organic Synthesis: It serves as a versatile reagent for constructing complex organic molecules.

- Pharmaceuticals: Due to its biological activities, it is investigated for use in developing drugs targeting parasitic and bacterial infections.

- Material Science: Its properties make it useful in creating polymers and other materials where specific chemical functionalities are required .

Research on the interactions of phenyl vinyl sulfone has revealed its ability to form adducts with radicals and other reactive species. Studies indicate that it can effectively participate in radical addition reactions, which are essential for synthesizing various derivatives and exploring its potential biological effects .

Phenyl vinyl sulfone shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenyl vinyl sulfide | CHS | Contains sulfur without the vinyl sulfone functionality |

| Phenyl vinyl sulfoxide | CHO | Contains a sulfoxide group instead of a sulfone |

| Ethylene sulfide | CHS | A simpler structure used primarily in polymerization |

| Benzene sulfonic acid | CHOS | A strong acid used in various industrial applications |

Uniqueness: Phenyl vinyl sulfone is distinguished by its dual functionality as both a dienophile and an inhibitor of specific biological targets. Its ability to participate in cycloaddition reactions further sets it apart from similar compounds that may not exhibit such reactivity.

Traditional Synthetic Routes

The classical synthesis of PVS involves the reaction of benzenethiol with 1,2-dihaloethanes, followed by oxidation. A widely cited method from Organic Syntheses outlines the use of benzenethiol and 1,2-dibromoethane under basic conditions to form 1,2-bis(phenylthio)ethane, which is subsequently oxidized with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or m-chloroperbenzoic acid ($$ \text{mCPBA} $$) to yield PVS. This two-step process achieves moderate yields (60–75%) but requires careful handling of hazardous intermediates, such as sulfides and peroxides.

An alternative approach employs vinylmagnesium bromide and phenylsulfonyl chloride, leveraging Grignard reagent reactivity to form the vinyl-sulfone bond. However, this method is less favored due to the pyrophoric nature of Grignard reagents and competing side reactions.

Alternative Synthesis Strategies

Recent advancements focus on optimizing efficiency and safety. A phase-transfer catalysis (PTC) method using 1,2-dichloroethane and benzenethiol in the presence of tetrabutylammonium bromide ($$ \text{TBAB} $$) reduces reaction time from hours to minutes while improving yields to 85–90%. This strategy minimizes solvent waste and avoids extreme temperatures, aligning with green chemistry principles.

Enantioselective syntheses have also emerged. For instance, Horner–Wadsworth–Emmons (HWE) olefination of α-amino aldehydes with phosphonates enables the production of chiral PVS derivatives, critical for pharmaceutical applications. This method avoids racemization and achieves enantiomeric excess ($$ ee $$) values exceeding 95%.

Industrial-Scale Production and Process Optimization

Industrial PVS production faces challenges in cost-effectiveness and environmental compliance. A patented continuous-flow process developed by Chem-Impex uses chlorosulfonic acid and acetanilide in a jacketed reactor, followed by sulfuric acid quenching, to produce PVS at a scale of 10–100 kg/batch. Key optimizations include:

- Falling film absorbers to recover hydrochloric acid ($$ \text{HCl} $$) emissions.

- Ethylene oxide ($$ \text{EO} $$) recycling systems to reduce raw material loss by 30%.

| Parameter | Traditional Batch Process | Optimized Continuous Process |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 8–12 hours | 2–4 hours |

| $$ \text{HCl} $$ Emissions | 15–20% | <5% |

| Energy Consumption | High | Moderate |

These innovations reduce waste and operational costs, making PVS production viable for large-scale dye and pharmaceutical manufacturing.

Michael Addition Reactions

Phenyl vinyl sulfone exhibits exceptional reactivity as a Michael acceptor due to the strong electron-withdrawing nature of the phenylsulfonyl group, which significantly activates the vinyl moiety toward nucleophilic attack [1] [2]. The compound demonstrates superior electrophilicity compared to other vinyl sulfones, with phenyl vinyl sulfone being approximately three thousand times more reactive than comparable vinyl sulfonamides in Michael addition reactions with thiol nucleophiles [31]. This enhanced reactivity stems from the electron-withdrawing phenyl group combined with the sulfonyl functionality, creating a highly electrophilic beta-carbon center [30].

The mechanism of Michael addition to phenyl vinyl sulfone proceeds through nucleophilic attack at the terminal vinyl carbon, forming a stabilized carbanion intermediate that is subsequently protonated to yield the final adduct [1] [37]. The reaction typically follows pseudo-first-order kinetics when nucleophiles are present in excess, with observed rate constants varying significantly depending on the nucleophile structure and reaction conditions [25]. For surface-bound vinyl sulfone groups reacting with glutathione, the observed rate constant is 0.057 min⁻¹ at pH 7.5, while reactions with N-(5-amino-1-carboxypentyl)iminodiacetic acid proceed with a rate constant of 0.011 min⁻¹ at pH 8.5 [25].

Extensive studies have demonstrated that phenyl vinyl sulfone serves as an excellent Michael acceptor for various carbon nucleophiles in organocatalytic transformations [15]. Research with alpha-phenyl alpha-cyanoacetates has shown that conjugate additions proceed smoothly under mild conditions, typically achieving yields between 71-95% with enantioselectivities ranging from 74-95% when employing cinchona alkaloid-based catalysts [15]. The higher acidity of the alpha-carbon-hydrogen bonds in phenyl sulfone derivatives favors both alpha-arylation and Michael addition processes, while the enhanced electrophilicity of phenyl vinyl sulfone benefits the overall reaction efficiency [1].

| Nucleophile Type | Yield (%) | Enantioselectivity (% ee) | Reaction Conditions |

|---|---|---|---|

| α-Phenyl α-cyanoacetate | 71-95 | 74-95 | Q-5c catalyst, Toluene, -25°C |

| α-Alkyl α-cyanoacetate | 17-88 | 86-87 | Q-5c catalyst, Toluene, 120°C |

| α-Cyanoketones | 91-96 | 95-97 | Q-5c (20 mol%), Toluene, 24-48h |

| β-Ketoesters | 93-96 | 96-97 | Q-5c (20 mol%), Toluene, 24-48h |

The reaction scope extends to alpha-alkyl alpha-cyanoacetates, although these substrates exhibit significantly lower reactivity compared to their aryl counterparts [15]. While alpha-phenyl alpha-cyanoacetate addition to phenyl vinyl sulfone proceeds to completion at room temperature within seventeen hours, alpha-allyl-alpha-cyanoacetate achieves only 17% conversion under identical conditions [15]. This reduced reactivity necessitates the use of more electrophilic vinyl sulfones, such as 3,5-bis(trifluoromethyl)phenyl vinyl sulfone, which accelerates the reaction to 88% conversion while maintaining comparable enantioselectivity [15].

Michael additions with carbonyl-containing nucleophiles have proven particularly successful [15]. Alpha-cyanoketones undergo efficient conjugate addition with phenyl vinyl sulfone, providing the corresponding 1,4-adducts in excellent yields (91-96%) and outstanding enantioselectivities (95-97%) [15]. Similarly, beta-ketoesters participate readily in these transformations, yielding products in 93-96% yield with 96-97% enantioselectivity [15]. These reactions typically require longer reaction times (24-48 hours) compared to alpha-cyanoacetate additions but proceed with exceptional stereochemical control [15].

The first organocatalytic asymmetric Michael addition of aldehydes to vinyl sulfones was achieved using N-isopropyl-2,2'-bipyrrolidine as the catalyst [18]. This methodology represents a significant advancement in direct aldehyde functionalization, providing 1,4-adducts in good yields and enantioselectivities [18]. The determination of absolute configuration allowed researchers to postulate a Si,Si transition state model, consistent with previous studies involving nitroolefins [18].

Cycloaddition Chemistry and Diels-Alder Applications

Phenyl vinyl sulfone demonstrates remarkable versatility as a dienophile in various cycloaddition reactions, participating effectively in Diels-Alder transformations to generate six-membered ring systems [9] [13]. The compound's dienophilic properties arise from the electron-withdrawing nature of the phenylsulfonyl group, which lowers the energy of the vinyl group's lowest unoccupied molecular orbital, facilitating [4+2] cycloaddition reactions [13]. These reactions typically proceed under thermal conditions, with the phenylsulfonyl group serving as both an activating and leaving group that can be subsequently removed by reductive methods [2].

Comprehensive studies of Diels-Alder reactions involving phenyl vinyl sulfone with 10-allyl-1,8-dichloroanthracene have revealed interesting regioselectivity patterns [11]. The reaction proceeds smoothly under microwave conditions in xylene, yielding two regioisomeric products with a preference for the ortho isomer in a 2:1 ratio over the meta isomer [11]. This regioselectivity arises from steric effects, where the transition state containing the phenyl sulfone functionality above the chlorine atom is less stable than alternative arrangements [11]. The total yield of both isomers reaches 57%, with the products being easily separable by silica gel column chromatography [11].

The scope of Diels-Alder reactivity extends to steroid chemistry, where phenyl vinyl sulfone has been employed in cycloaddition reactions with estrogen derivatives [9]. The reaction of 3-methoxy-16-methylestra-1,3,5(10),14,16-pentaen-17-yl acetate with phenyl vinyl sulfone affords three 14,17-cycloadducts, with two major products (approximately 37% each) representing regioisomers derived from endo addition on the beta-face [9]. The minor product (approximately 14%) results from endo addition with meta-directed attack on the alpha-face [9].

1,3-Dipolar cycloaddition reactions represent another important application of phenyl vinyl sulfone in heterocycle synthesis [8]. The compound participates effectively in cycloadditions with various nitrones, providing access to isoxazolidine derivatives [8]. These reactions have been studied both experimentally and theoretically, revealing that phenyl vinyl sulfone functions as an effective dipolarophile due to its electrophilic character [8]. The reactions typically proceed under thermal conditions and demonstrate good functional group tolerance [8].

| Diene/Dipole | Products | Yield (%) | Selectivity | Conditions |

|---|---|---|---|---|

| 10-Allyl-1,8-dichloroanthracene | Ortho/Meta isomers | 57 | 2:1 ortho:meta | Microwave, xylene |

| Estrogen derivatives | 14,17-Cycloadducts | 37+37+14 | Endo preference | Thermal |

| Nitrones | Isoxazolidines | Variable | Good | Thermal |

| Azomethine ylides | Pyrrolidines | Good | Endo/Meta | Thermal |

The utility of phenyl vinyl sulfone in cycloaddition chemistry extends beyond simple adduct formation [6]. Sequential reductive desulfonylation, hydroxylation, and oxidative cleavage of Diels-Alder products enables access to complex functionalized molecules [9]. This methodology has been particularly valuable in steroid synthesis, where 14-hydroxymethyl and 14-formyl analogues of 19-norprogesterone can be prepared through this approach [9].

Recent theoretical studies using Molecular Electron Density Theory have provided detailed insights into the mechanism of [3+2] cycloaddition reactions between azomethine ylides and phenyl vinyl sulfone [30]. These calculations reveal that while vinyl sulfone exhibits strong electrophilic character, azomethine ylides function as supernucleophiles, resulting in highly polar reactions with low activation energies [30]. The reactions demonstrate high endo stereoselectivity and meta regioselectivity, with global electron density transfer analysis confirming the polar nature of these transformations [30].

Catalytic and Organocatalytic Methodologies

The development of catalytic methodologies employing phenyl vinyl sulfone has revolutionized asymmetric synthesis, particularly through the application of bifunctional organic catalysts [15]. Cinchona alkaloid-based catalysts have emerged as highly effective promoters of enantioselective conjugate additions, with the 6'-hydroxy cinchona alkaloids demonstrating superior performance compared to their 6'-methoxy counterparts [15]. The catalyst structure significantly influences reaction enantioselectivity, with C9-substituents playing a crucial role in optimizing catalytic performance [15].

Systematic catalyst screening has identified Q-5c as an optimal catalyst for asymmetric Michael additions to phenyl vinyl sulfone [15]. This catalyst promotes conjugate additions under mild, air- and moisture-tolerant conditions, representing a significant advancement in operationally simple asymmetric transformations [15]. The catalyst operates through a hydrogen-bonding mechanism, where the quinuclidine nitrogen activates the nucleophile while the phenolic hydroxyl group directs the approach of the electrophile [15].

Solvent effects play a critical role in determining both reaction rate and enantioselectivity in catalytic transformations [15]. Toluene emerges as the optimal solvent, providing the fastest reaction rates and highest enantioselectivities, likely due to its ability to favor the formation and stabilization of hydrogen-bonding complexes between catalyst and substrates [15]. The use of non-polar solvents enhances the effectiveness of hydrogen-bonding interactions that are crucial for stereochemical control [15].

| Catalyst System | Nucleophile | Conversion (%) | Enantioselectivity (% ee) | Temperature |

|---|---|---|---|---|

| Q-5c | α-Phenyl α-cyanoacetate | >98 | 84 | Room temperature |

| Q-5c | α-Phenyl α-cyanoacetate | 95 | 95 | -25°C |

| QD-5c | α-Phenyl α-cyanoacetate | 91 | 74 | Room temperature |

| N-iPr-bipyrrolidine | Aldehydes | Good | Good | Room temperature |

Temperature optimization studies reveal that lowering the reaction temperature to -25°C significantly improves enantioselectivity without substantially compromising reaction efficiency [15]. Under these optimized conditions, conjugate additions of alpha-phenyl alpha-cyanoacetates to phenyl vinyl sulfone proceed with up to 95% enantioselectivity while maintaining excellent yields [15]. The catalyst can be recovered in greater than 95% yield after reaction completion, demonstrating the practical sustainability of this methodology [15].

The scope of organocatalytic methodologies extends to diverse nucleophile classes [15]. Alpha-substituted alpha-cyanoacetates bearing various aryl and heteroaryl groups undergo efficient enantioselective additions, providing corresponding 1,4-adducts with all-carbon quaternary stereocenters in excellent enantioselectivity and good to excellent yield [15]. The methodology tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, demonstrating broad substrate scope [15].

Mechanistic studies have elucidated the origin of stereochemical control in these catalytic transformations [15]. The proposed transition state model involves hydrogen-bonding interactions between the catalyst's hydroxyl group and the sulfone oxygens, while the quinuclidine nitrogen activates the nucleophile through deprotonation [15]. This bifunctional activation mode positions the reacting partners in a well-defined three-dimensional arrangement that determines the absolute stereochemistry of the product [15].

Construction of Complex Molecular Architectures

Phenyl vinyl sulfone serves as a highly versatile synthetic building block for constructing complex molecular architectures through various chemical transformations. The compound's unique structural features, combining the electrophilic vinyl group with the electron-withdrawing phenylsulfonyl moiety, enable diverse synthetic applications that capitalize on its dual reactivity patterns [1] [2].

The compound's primary utility in constructing complex molecular architectures lies in its exceptional dienophile properties. Phenyl vinyl sulfone demonstrates superior reactivity compared to traditional dienophiles such as acrylates, making it particularly valuable in Diels-Alder cycloaddition reactions [3]. These reactions typically proceed with yields ranging from 70-95%, offering excellent synthetic efficiency for the construction of six-membered ring systems [4]. The regioselectivity of these transformations is notably high, with the phenyl group's steric and electronic properties directing the formation of specific regioisomers [4].

In the construction of polycyclic frameworks, phenyl vinyl sulfone participates in sophisticated domino reaction sequences. The compound's ability to engage in four-component domino processes has been demonstrated through its reaction with aryl iodides under palladium-catalyzed conditions [5]. These transformations proceed through a complex mechanism involving multiple carbon-carbon bond formations, ultimately yielding substituted 9-phenylsulfonyl-9,10-dihydrophenanthrenes in yields ranging from 62-75% [5]. The phenylsulfonyl group's ability to stabilize carbanionic intermediates and facilitate subsequent transformations makes it particularly suitable for such multi-step cascade processes.

The compound's utility extends to the construction of heterocyclic architectures through various cycloaddition pathways. In 1,3-dipolar cycloaddition reactions with organic azides, phenyl vinyl sulfone serves as an efficient dipolarophile, generating triazole-containing products with yields of 64-87% [6]. The regioselectivity of these reactions can be controlled through computational prediction and experimental validation, enabling the selective formation of either 1,4-disubstituted or 1,5-disubstituted triazoles depending on the reaction conditions [6].

Michael addition reactions represent another crucial application of phenyl vinyl sulfone in molecular architecture construction. The compound's strong electrophilic character enables efficient conjugate addition reactions with various nucleophiles, including aldehydes, ketones, and other carbon nucleophiles [7]. These reactions typically proceed with yields of 80-95% and can be rendered enantioselective through the use of appropriate chiral catalysts [7]. The resulting Michael adducts serve as valuable intermediates for further synthetic elaboration, enabling the construction of complex carbon frameworks with defined stereochemistry.

The phenylsulfonyl group's removability through reductive desulfonylation provides additional synthetic flexibility in molecular architecture construction. This property allows phenyl vinyl sulfone to function as a temporary activating group, enabling transformations that would otherwise be challenging while providing a clean exit strategy to access the final target molecules [8]. The desulfonylation process can be achieved through various methods, including zinc reduction and radical-mediated processes, typically proceeding with yields exceeding 80% [8].

Chiral Pool Utilization and Asymmetric Synthesis

Phenyl vinyl sulfone's integration into chiral pool synthesis strategies represents a significant advancement in asymmetric organic chemistry. The compound's compatibility with various chiral auxiliaries and catalysts enables the stereoselective construction of complex molecular architectures containing multiple stereogenic centers [9] [7] [10].

The most extensively studied asymmetric applications involve the use of cinchona alkaloid-derived catalysts for enantioselective Michael addition reactions. These transformations utilize phenyl vinyl sulfone as a chiral electrophile in conjunction with various pronucleophiles, including α-substituted α-cyanoacetates [7]. The reaction conditions typically involve the use of modified cinchona alkaloids bearing specific structural features, such as 6'-OH groups and bulky substituents at the C9 position, which are crucial for achieving high enantioselectivity [7].

The optimization of these asymmetric transformations has revealed several key structure-activity relationships. The electronic properties of the vinyl sulfone acceptor significantly influence both the reaction rate and stereoselectivity. For instance, the use of 3,5-bis(trifluoromethyl)phenyl vinyl sulfone enhances the electrophilicity of the acceptor, leading to improved reaction rates with α-alkyl α-cyanoacetates while maintaining excellent enantioselectivity levels of 86-94% [7]. This electronic tuning approach enables the extension of the methodology to substrates that would otherwise be unreactive.

The substrate scope of asymmetric transformations with phenyl vinyl sulfone encompasses a wide range of structural diversity. α-Aryl α-cyanoacetates bearing various substituents with different electronic and steric properties undergo efficient enantioselective addition reactions, providing the corresponding adducts with quaternary stereocenters in excellent yields and enantioselectivities exceeding 95% [7]. The methodology is tolerant of both electron-withdrawing and electron-donating groups on the aromatic ring, as well as various substitution patterns including ortho, meta, and para positions [7].

The synthetic utility of these asymmetric transformations extends beyond simple Michael additions. The products obtained from these reactions serve as valuable intermediates for the synthesis of biologically active compounds, including cysteine protease inhibitors [9]. The γ-phenyl-γ-amino vinyl sulfones synthesized through Horner-Wadsworth-Emmons olefination of chiral α-amino aldehydes demonstrate potent biological activity, with IC50 values in the nanomolar range against falcipain-2 enzyme [9].

The application of phenyl vinyl sulfone in asymmetric synthesis has been extended to various other reaction types. Organocatalytic asymmetric Michael addition of aldehydes to phenyl vinyl sulfone, catalyzed by proline-derived catalysts, provides access to chiral 1,4-adducts with high enantioselectivity [11]. These transformations typically proceed at low temperatures (-25°C) to achieve optimal stereoselectivity, with enantiomeric excesses ranging from 85-97% [11].

The integration of phenyl vinyl sulfone into existing chiral pool strategies has enabled the development of convergent synthetic approaches to complex natural products. The compound's compatibility with various protecting groups and functional group manipulations allows for its incorporation into multi-step synthetic sequences without compromising the integrity of existing stereogenic centers [10]. This compatibility has been demonstrated in the synthesis of artemisinin-dipeptidyl vinyl sulfone hybrid molecules, where the phenyl vinyl sulfone moiety is introduced in the final stages of the synthesis without affecting the complex polycyclic framework of the artemisinin core [10].

Domino and Tandem Reaction Sequences

The utilization of phenyl vinyl sulfone in domino and tandem reaction sequences represents one of the most sophisticated applications of this versatile building block in organic synthesis. These transformations capitalize on the compound's ability to participate in multiple bond-forming events within a single reaction vessel, enabling the rapid construction of complex molecular architectures with high atom economy [5] [12] [13].

The palladium-catalyzed domino reactions involving phenyl vinyl sulfone have been extensively studied, revealing unique mechanistic pathways that distinguish these transformations from traditional Heck reactions. Unlike conventional acyclic 1,2-disubstituted alkenes, phenyl vinyl sulfone's reaction with aryl iodides proceeds through a four-component domino process involving one molecule of the vinyl sulfone and three molecules of the aryl iodide [5]. This transformation yields substituted 9-phenylsulfonyl-9,10-dihydrophenanthrenes in yields ranging from 62-75%, demonstrating the synthetic utility of this multi-component approach [5].

The mechanistic basis for these domino transformations involves a critical carbon-hydrogen activation process leading to the formation of a five-membered palladacycle intermediate [5]. Computational studies have revealed that phenyl vinyl sulfone possesses a greater ability to reach the transition state leading to this palladacycle formation compared to enones, explaining the preferential domino pathway over the traditional Heck reaction [5]. This mechanistic insight has enabled the development of predictive models for designing new domino reactions with related vinyl sulfone substrates.

Cascade carbon-hydrogen functionalization reactions represent another important class of tandem transformations utilizing phenyl vinyl sulfone. These reactions involve triple carbon-hydrogen activation processes, beginning with the formation of ruthenium-arene complexes and proceeding through multiple oxidative addition and reductive elimination steps [13]. The resulting products, typically indanone derivatives, are formed in yields ranging from 60-85% and exhibit high diastereoselectivity, with trans:cis ratios exceeding 10:1 [13].

The development of radical-mediated domino reactions has expanded the scope of tandem transformations involving phenyl vinyl sulfone. The cascade reaction between cinnamyl azides and vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles through a complex mechanistic pathway involving multiple nitrogen-carbon and carbon-carbon bond formations [12]. These transformations proceed in yields of 51-72% and demonstrate broad substrate tolerance, accommodating various aromatic and heteroaromatic substituents on the azide component [12].

The synthetic utility of these domino reactions extends to the construction of pharmaceutically relevant scaffolds. The aza-Michael/α-arylation domino process starting from 2-iodoanilines and phenyl vinyl sulfone enables the synthesis of 3-[2-(phenylsulfonyl)ethyl]indoles in yields of 43-80% [14]. This four-step cascade involves initial aza-Michael addition, followed by palladium-catalyzed α-arylation, subsequent Michael addition to a second equivalent of vinyl sulfone, and final β-elimination to generate the aromatic indole product [14].

The optimization of these tandem reactions has revealed several critical factors influencing their success. The choice of ligand in palladium-catalyzed domino processes significantly affects both the reaction rate and selectivity. For instance, the use of 1,1'-bis(diphenylphosphino)ferrocene as a ligand in the four-step domino process leading to indoles provides optimal yields of 80%, while other phosphine ligands result in lower conversion rates [14]. The reaction temperature also plays a crucial role, with temperatures of 120°C being necessary to achieve complete conversion in most cases [14].

The mechanistic complexity of these domino reactions has been elucidated through detailed computational studies. Density functional theory calculations have provided insights into the individual steps of the cascade processes, revealing the relative energies of intermediates and transition states [14]. These studies have confirmed that the proposed reaction pathways are thermodynamically feasible and have identified potential competing pathways that could lead to undesired side products [14].

The application of phenyl vinyl sulfone in photoredox-catalyzed domino reactions has emerged as a particularly powerful synthetic strategy. These transformations utilize visible light to generate reactive intermediates that participate in cascade bond-forming processes [12]. The mild reaction conditions and high functional group tolerance of photoredox catalysis make these domino reactions particularly attractive for the synthesis of complex molecules containing sensitive functional groups [12].

The synthetic applications of these domino and tandem reactions extend beyond academic curiosity to practical synthetic problems. The rapid construction of complex polycyclic frameworks through these multi-step processes provides access to molecular architectures that would require numerous individual transformations using traditional synthetic approaches. The atom economy and step economy benefits of these domino reactions make them particularly attractive for the synthesis of pharmaceutical intermediates and natural product targets [12] [13] [14].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 46 of 47 companies with hazard statement code(s):;

H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (95.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant